Benzene, (methylsilyl)-, homopolymer

Description

Structure

3D Structure

Properties

IUPAC Name |

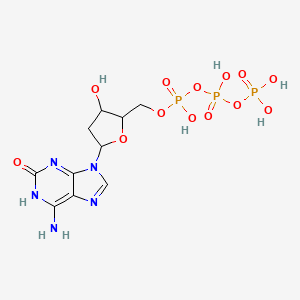

[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACBPRDWRDEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Polymerization Mechanisms of Poly Methylphenylsilylene

Wurtz Reductive Coupling as a Primary Synthesis Route

The Wurtz reductive coupling of dichloromethylphenylsilane (B109416) is the most traditional and widely utilized method for the synthesis of poly(methylphenylsilylene). This method involves the dechlorination of the monomer using an alkali metal, typically sodium, to form the Si-Si bonds of the polymer backbone. Despite its prevalence, the Wurtz synthesis is often characterized by a lack of precise control over the polymerization process, leading to polymers with broad and often multimodal molecular mass distributions.

Mechanistic Investigations of Sodium-Mediated Coupling

The mechanism of the Wurtz-type coupling for the synthesis of polysilanes is complex and has been the subject of considerable investigation. It is generally accepted that the reaction proceeds via a heterogeneous mechanism involving the surface of the sodium metal. The initial step is believed to be a single electron transfer from the sodium to the dichloromethylphenylsilane monomer, forming a radical anion. This is followed by a series of complex steps that can include the formation of silyl (B83357) anions and silyl radicals as reactive intermediates.

Recent studies suggest that an anionic polymerization mechanism is largely consistent with the observed polymodal molecular weight distributions that arise in the Wurtz synthesis. aminer.org The heterogeneity of the reaction medium is thought to be a key factor in the complex polymerization kinetics. aminer.org The process can be viewed as a competition between polymer chain growth and degradation processes, both mediated by the alkali metal. acs.org

Influence of Solvent Systems and Reaction Conditions on Polymerization

The choice of solvent and reaction conditions has a profound impact on the yield, molecular weight, and molecular weight distribution of the resulting poly(methylphenylsilylene). acs.org Reactions are commonly performed in high-boiling aromatic solvents like toluene (B28343) or xylene under reflux conditions. researchgate.netosti.gov However, studies have shown that conducting the synthesis in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), particularly at lower temperatures, can lead to significant improvements. researchgate.netacs.org

For instance, carrying out the Wurtz-type reductive coupling in THF at ambient temperature has been shown to produce much higher yields and narrower molecular weight distributions compared to reactions in refluxing aromatic solvents. acs.org This is attributed to the ability of THF to sequester the sodium ion, thereby stabilizing the anionic chain carriers and suppressing side reactions. acs.org The addition of a phase transfer catalyst, such as 15-crown-5, can also influence the reaction by increasing the solubility and reactivity of the sodium, leading to changes in the molecular weight and polydispersity of the polymer. acs.orgresearchgate.net Temperature is another critical parameter; lower temperatures can favor the formation of high molecular weight polymer with a monomodal distribution, albeit sometimes with lower yields. acs.org

Analysis of Molecular Mass Distributions in Wurtz Synthesis

A hallmark of the Wurtz synthesis of poly(methylphenylsilylene) is the frequent observation of polymodal molecular mass distributions, often described as bimodal or even trimodal. aminer.orgacs.org These complex distributions are a reflection of the multiple competing reaction pathways occurring during polymerization. The high molecular weight fraction is believed to be formed through the desired chain propagation, while the lower molecular weight fractions may arise from cyclization reactions, chain scission, or other termination processes.

The polymodality is thought to be a consequence of the heterogeneity of the reaction, with different polymerization processes occurring at the sodium surface and in the solution phase. aminer.org The relative proportions of the different molecular weight fractions can be influenced by factors such as the stoichiometry of the reactants, the reaction time, and the solvent system. researchgate.netosti.gov For example, using a stoichiometric excess of sodium can alter the molecular weight parameters. acs.org The evolution of the molecular weight distribution over time can provide insights into the kinetics of the polymerization and the interplay between chain growth and degradation. osti.gov

| Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Toluene | 110 | 45 | 15,000 | 150,000 | 10.0 |

| Xylene | 140 | 55 | 12,000 | 180,000 | 15.0 |

| Diethyl Ether | 35 | 20 | 25,000 | 75,000 | 3.0 |

| Tetrahydrofuran | 66 | 65 | 30,000 | 90,000 | 3.0 |

| Diphenyl Ether | 259 | 15 | 8,000 | 40,000 | 5.0 |

Table 1. Representative data on the effect of solvent on the Wurtz synthesis of poly(methylphenylsilylene). Data is illustrative and compiled from trends reported in the literature. acs.orgresearchgate.netacs.org

Anionic Polymerization Approaches to Poly(methylphenylsilylene) and Derivatives

To overcome the limitations of the Wurtz coupling, particularly the lack of control over molecular weight and polydispersity, anionic polymerization methods have been developed for the synthesis of polysilylenes. These methods offer the potential for producing well-defined polymers with controlled architectures.

Controlled/Living Anionic Polymerization Strategies

A significant advancement in the synthesis of well-defined polysilylenes has been the development of anionic polymerization of masked disilenes. researchgate.net This approach involves the use of monomers that are precursors to highly reactive disilenes. The polymerization proceeds in a living manner, meaning that the polymer chains continue to grow as long as monomer is available, and termination reactions are largely absent. youtube.com This allows for the synthesis of polysilylenes with narrow molecular weight distributions (low polydispersity) and predictable molecular weights. researchgate.net

Another strategy involves the anionic ring-opening polymerization (AROP) of strained cyclic silicon compounds, such as silicon-bridged researchgate.netferrocenophanes. acs.orgcapes.gov.br While not directly the synthesis of poly(methylphenylsilylene), this method demonstrates the principle of living anionic ROP for creating silicon-based polymers with controlled molecular weights and architectures. capes.gov.brmdpi.com The "living" nature of these polymerizations allows for the creation of block copolymers by the sequential addition of different monomers.

Initiation and Propagation in Anionic Polymerization Systems

Propagation in these anionic systems involves the nucleophilic attack of the growing anionic chain end on a new monomer molecule. youtube.com In the case of masked disilenes, the polymerization involves the extrusion of a stable molecule, such as biphenyl, upon the addition of each monomer unit. researchgate.net The propagation proceeds until all the monomer is consumed. Due to the absence of inherent termination steps in a carefully purified system, the anionic chain ends remain active, a key characteristic of living polymerization. This allows for the synthesis of block copolymers by the subsequent addition of a different monomer. scribd.com

| Initiator System | Monomer Type | Solvent | Key Features | Resulting Polymer |

| Alkyllithium / Cryptand | Masked Disilene | Benzene | Living polymerization, good control over MW and PDI | High molecular weight, narrow PDI polysilylene |

| Silyl Anion / Cryptand | Masked Disilene | Benzene | Excellent initiator for living polymerization | Highly monodisperse polysilylene |

| Na[C5H5] / UV irradiation | Sila researchgate.netferrocenophane | THF | Photolytically initiated living ROP | Controlled molecular weight poly(ferrocenylsilane) |

Table 2. Examples of initiator systems for the anionic polymerization of silicon-containing monomers. Data is illustrative and based on findings in the literature. researchgate.netcapes.gov.br

Copolymerization Strategies Involving (Methylphenylsilyl) Monomers

Copolymerization represents a powerful strategy to modify the properties of poly(methylphenylsilylene) (PMPS) by incorporating different monomer units into the polymer chain. This approach allows for the fine-tuning of characteristics such as solubility, thermal stability, and optoelectronic properties. The resulting copolymer structure can be random, alternating, or block-like, depending on the polymerization method and the reactivity of the monomers involved.

Block copolymers containing polysilylene segments are of significant interest as they combine the unique electronic and photophysical properties of the Si-Si backbone with the properties of other polymer blocks, leading to materials with novel self-assembly behaviors and functionalities. The synthesis of these materials primarily relies on living or controlled polymerization techniques that allow for the sequential addition of different monomers.

One established method involves anionic polymerization. For instance, well-defined block copolymers have been prepared by first creating a living polystyryl or polyisoprenyl block using an anionic initiator, and then adding a strained cyclic silane (B1218182) monomer, such as octamethylcyclotetrasilane (B14669222) or methylphenyl-substituted cyclotetrasilanes. nii.ac.jp The living anionic chain end of the first block initiates the ring-opening polymerization (ROP) of the cyclosilane, forming a second, distinct polysilylene block. nii.ac.jp This sequential monomer addition is a cornerstone of living polymerization for creating block structures. researchgate.net

Another approach is the use of a macroinitiator. In this technique, a pre-formed polymer chain is functionalized with an initiating group capable of starting the polymerization of a second monomer. For example, a polystyrene homopolymer can be synthesized to have a terminal group that initiates the polymerization of methacrylate (B99206) monomers, or vice-versa. rsc.orgd-nb.info This concept has been extended to silyl-containing systems. Multifunctional block copolymers of poly(methylphenylsilylene) have been synthesized by copolymerizing it with monomers like (R)-N-(1-phenylethyl)methacrylamide (a chiral monomer) and disperse red 1 methacrylate (a chromophore). researchgate.net The synthesis, carried out using a UV-technique, resulted in copolymers whose block structure was confirmed by the presence of two distinct glass transition temperatures in differential scanning calorimetry (DSC) analysis. researchgate.net

Furthermore, novel block copolymers composed of two different polysilylenes have been synthesized, as have segmental copolymers combining poly(ferrocenylsilane) with PMPS, showcasing the versatility of these synthetic routes for creating advanced materials. nii.ac.jp

Random copolymerization is a method to statistically incorporate two or more different monomers into a polymer chain. The resulting composition and microstructure of the copolymer are governed by the relative reactivities of the monomers towards the propagating chain ends. This relationship is quantified by monomer reactivity ratios, denoted as r₁ and r₂. nii.ac.jp

The reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂

r₂ = k₂₂ / k₂₁

where k₁₁ is the rate constant for the propagation of a chain ending in monomer 1 with another monomer 1, and k₁₂ is the rate constant for the same chain end reacting with monomer 2. nii.ac.jp The values of these ratios predict the type of copolymer that will be formed: researchgate.netpsu.edu

r₁r₂ = 1 (Ideal Copolymerization): The monomers are incorporated randomly, and the copolymer composition is the same as the feed composition. psu.edu

r₁r₂ < 1 (Alternating Tendency): The monomers prefer to react with each other rather than with themselves, leading to an alternating sequence. researchgate.net

r₁ > 1 and r₂ < 1: Monomer 1 is more reactive than monomer 2, and the resulting copolymer will be enriched in monomer 1. google.com

The determination of reactivity ratios typically involves polymerizing several different initial monomer feed ratios to low conversion and then measuring the composition of the resulting copolymers. scielo.org Common linearization methods used to calculate the ratios from this data include the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods. scielo.orgtsijournals.com

While specific reactivity ratios for the Wurtz-type copolymerization of dichloromethylphenylsilane are not commonly cited due to the complexity of the heterogeneous reaction mechanism, studies on the free-radical copolymerization of vinyl-functional silane monomers provide excellent insight into the principles. A study on the copolymerization of 3-(trimethoxysilyl) propyl methacrylate (TMSPM, M₁) with N-vinyl pyrrolidone (VP, M₂) provides a clear example. tsijournals.com

| Method | r₁ (TMSPM) | r₂ (VP) |

|---|---|---|

| Fineman-Ross (FR) | 3.72 | 0.091 |

| Kelen-Tüdös (KT) | 3.73 | 0.104 |

| Mayo-Lewis (ML) | 3.72 | 0.097 |

The data clearly shows that r₁ > 1 and r₂ < 1, indicating that the TMSPM-terminated propagating radical adds another TMSPM monomer much more readily than it adds a VP monomer. Conversely, the VP-terminated radical prefers to add a TMSPM monomer over another VP monomer. As a result, the copolymer is significantly richer in the more reactive TMSPM monomer compared to its proportion in the initial feed. tsijournals.com The product of the reactivity ratios (r₁r₂ ≈ 0.36) is less than 1, suggesting a tendency toward alternation, although the high value of r₁ leads to a copolymer that is predominantly composed of TMSPM units.

Alternative Polymerization Pathways and Emerging Techniques

Beyond the conventional Wurtz-type reductive coupling, alternative methods have been developed to synthesize polysilylenes, offering better control over molecular weight, structure, and functionality.

Ring-opening polymerization (ROP) has emerged as a versatile and powerful alternative for synthesizing polysilylenes and related block copolymers that are not accessible via other methods. nii.ac.jp This technique typically involves the use of strained cyclic monomers, such as cyclotetrasilanes (e.g., Me₄Ph₄Si₄). The driving force for the polymerization is the release of ring strain energy. nii.ac.jp For many strained rings, the polymerization is enthalpically driven; for instance, the enthalpy of polymerization for Me₄Ph₄Si₄ has been measured at -56 kJ/mol. nii.ac.jp

The ROP of cyclosilanes can be initiated by various species, including anionic initiators (e.g., silyl lithium, silyl cuprates) or by thermal means. nii.ac.jp Anionic ROP, in particular, can proceed in a living manner, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions and the creation of block copolymers through sequential monomer addition. nii.ac.jpsciepub.com

A key advantage of ROP is its tolerance to a wider range of functional groups compared to the harsh, reductive conditions of the Wurtz coupling. This allows for the synthesis of functional polysilylenes that would otherwise be difficult to prepare. nii.ac.jp The stereochemistry of the polymerization can also be controlled to some extent, influencing the tacticity and conformation of the final polymer chain. nii.ac.jp

Introducing functional groups into poly(methylphenylsilylene) is crucial for tailoring its properties for specific applications, such as in sensors, lithography, or as precursors to other materials. Functionalization can be achieved by incorporating monomers that already bear the desired functional group into the polymerization reaction.

This is most commonly achieved through copolymerization. For instance, a functional dichlorosilane (B8785471) monomer can be copolymerized with dichloromethylphenylsilane in a Wurtz-type reaction. However, a major challenge is the stability of the functional group under the strongly reducing conditions of the reaction, which employs molten sodium. acs.org Many common functional groups are not compatible with this process.

A more robust strategy is the polymerization of functional monomers using milder techniques. For example, functionalized siloxane monomers can be synthesized via hydrosilylation by reacting a terminal diene with a functional chlorosilane, such as methylphenylchlorosilane, in the presence of a catalyst. sciepub.com These monomers can then be polymerized in a subsequent step. Similarly, the copolymerization of vinyl-functional silane monomers, as seen with TMSPM, allows for the incorporation of functionalities like trimethoxysilyl groups, which are useful for adhesion and surface modification. tsijournals.com

The synthesis of polymers using functionalized precursors is a widespread strategy in polymer chemistry. For example, functionalized poly(para-xylylene)s are created by using substituted [2.2]paracyclophane precursors in a chemical vapor deposition (CVD) process. d-nb.inforesearchgate.net This principle of starting with a monomer that already contains the desired functionality is a key emerging technique for producing tailored polysilylenes with precisely placed functional groups.

Advanced Structural and Conformational Characterization of Poly Methylphenylsilylene

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy provides a powerful lens to probe the local chemical environment and electronic transitions within the polymer chain.

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of poly(methylphenylsilylene).

¹H NMR: Proton NMR spectra provide information about the chemical environment of the hydrogen atoms in the methyl and phenyl groups. For instance, in the self-restructuring of polyhydromethylsiloxane (PHMS) which can be a related system, the formation of volatile trimethylsilane (B1584522) (Me₃SiH) is indicated by a signal at 4.1 ppm in the ¹H NMR spectrum. researchgate.net

²⁹Si NMR: Silicon-29 NMR is particularly insightful for characterizing the silicon backbone of polysilanes. It can be used to monitor the reactions of siloxane copolymers and the formation of different silicon environments. researchgate.net For example, in the study of poly(phenylsilsesquioxane) (PPSQ), solid-state ²⁹Si NMR spectroscopy is a key technique for characterizing the polymer network. researchgate.net The spectra can reveal the presence of various structural units, including stressed cyclic units and unstressed silsesquioxane units, which are influenced by reaction conditions such as temperature and duration. researchgate.net

²D NMR: Two-dimensional NMR techniques can be employed to establish correlations between different nuclei, providing more complex structural information and aiding in the assignment of resonances in crowded spectra.

Table 1: Representative NMR Data for Polysiloxane Systems

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 4.1 | Trimethylsilane (Me₃SiH) | researchgate.net |

| ²⁹Si | Varies | Different silicon environments in the polymer backbone | researchgate.netresearchgate.netresearchgate.net |

UV-Vis spectroscopy is instrumental in probing the electronic transitions within poly(methylphenylsilylene), particularly the σ-σ* transitions characteristic of the silicon backbone. The absorption spectrum of poly(methylphenylsilylene) shows distinct bands that are sensitive to the conformation of the polymer chain.

A key feature is the strong absorption band in the ultraviolet region, which is attributed to the delocalization of σ-electrons along the silicon backbone. nih.gov The position of this absorption maximum is highly dependent on the chain conformation and the nature of the substituents. For poly(methylphenylsilylene), the phenyl groups also contribute to the electronic spectrum, with some transitions being localized on these aromatic rings. nih.gov The first vacuum-ultraviolet spectrum of a polysilylene with aromatic substituents has been reported for poly(methylphenylsilylene). nih.gov The absorption spectra can be influenced by factors such as the solvent and the presence of other molecules. For instance, in methylene (B1212753) chloride, poly(methylphenylsilylene) exhibits a characteristic UV absorption spectrum. researchgate.net

Table 2: Key UV-Vis Absorption Features of Poly(methylphenylsilylene)

| Wavelength Range | Assignment | Reference |

| > 300 nm | Light absorption by the polysilane | researchgate.net |

| UVB (235-280 nm) | Lower-energy electronic transitions | researchgate.net |

| Vacuum UV | Various electronic transitions involving the Si backbone and phenyl groups | nih.gov |

FTIR spectroscopy is a valuable technique for identifying the characteristic vibrational modes of the functional groups present in poly(methylphenylsilylene). The FTIR spectrum provides a molecular fingerprint, confirming the presence of Si-C, Si-Si, C-H, and phenyl ring vibrations.

The analysis of FTIR spectra can confirm the chemical structure of the polymer. researchgate.net For related polysiloxane materials, FTIR is used to monitor the synthesis process by tracking the disappearance of reactant bands and the appearance of product bands. mdpi.comnih.gov For example, the Si-O-Si symmetric stretching vibrations and Si-O-C stretching vibrations can be identified in the spectra of modified fibers. nih.gov The positions of vibrational peaks in high-resolution electron energy loss spectroscopy (HREELS) have been shown to correspond well with the infrared-active modes of the bulk polymer. acs.org

Table 3: Characteristic FTIR Peaks for Polysiloxane-based Materials

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| 801 | Si-O-Si symmetric stretching | nih.gov |

| 1260 | Si-O-C stretching | nih.gov |

| 1000-1200 | C-O-C and C-OH skeletal vibrations (in cellulose (B213188) modified with siloxanes) | nih.gov |

Chromatographic Analysis of Polymer Molecular Weight and Distribution

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution, which are critical parameters influencing the physical and mechanical properties of polymers.

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is the primary method for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of poly(methylphenylsilylene). polymersource.cayoutube.com This technique separates polymer molecules based on their hydrodynamic volume in solution. youtube.com

The PDI provides a measure of the breadth of the molecular weight distribution in a polymer sample. nih.gov A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values indicate a broader distribution of chain lengths. SEC analysis is typically performed using a liquid chromatograph equipped with detectors such as refractive index and UV light scattering detectors. polymersource.ca

Table 4: Typical Parameters Obtained from SEC Analysis

| Parameter | Description | Reference |

| Mn | Number-average molecular weight | polymersource.ca |

| Mw | Weight-average molecular weight | polymersource.ca |

| Mp | Peak molecular weight | polymersource.ca |

| PDI (Mw/Mn) | Polydispersity Index | polymersource.canih.gov |

Solid-State Structure and Morphological Investigations

Understanding the solid-state structure and morphology of poly(methylphenylsilylene) is crucial as these aspects significantly impact its bulk properties. Techniques such as X-ray diffraction (XRD) and microscopy are employed for these investigations.

For related silsesquioxane polymers, the morphology can be influenced by the preparation conditions. For instance, the use of a template during synthesis can lead to a morphology rich in spherical particles, while its absence may result in a featureless morphology. researchgate.net X-ray diffraction studies can reveal whether the material is amorphous or possesses some degree of crystallinity. researchgate.net The thermal stability and structural organization are also interconnected, with less organized networks often exhibiting lower weight loss temperatures. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Crystallinity Determination

Wide-Angle X-ray Scattering (WAXS) is a fundamental technique used to probe the atomic-scale structure of materials. researchgate.netmdpi.com By measuring how X-rays scatter at wide angles (typically >5° 2θ), WAXS can distinguish between ordered crystalline regions and disordered amorphous regions within a polymer. mdpi.comazom.com In crystalline domains, the polymer chains are packed in a regular, repeating lattice, which produces sharp diffraction peaks in the WAXS pattern. malvernpanalytical.com In contrast, amorphous domains have a random chain arrangement, resulting in broad, diffuse halos. mdpi.com

The degree of crystallinity is a crucial parameter as it significantly influences the material's mechanical and physical properties. malvernpanalytical.comxenocs.com It is calculated by analyzing the WAXS pattern, separating the sharp crystalline peaks from the broad amorphous halo, and determining the ratio of the integrated intensity of the crystalline peaks to the total scattered intensity. mdpi.comxenocs.com

While specific WAXS data for the homopolymer of Benzene, (methylsilyl)- was not found in the search results, studies on related polysilylene-containing block copolymers demonstrate the utility of X-ray diffraction for this purpose. For instance, X-ray diffraction analysis of block copolymers of poly(silylene diethynylbenzen) and poly(silylene dipropargyl aryl ether) revealed that these materials are partially crystalline, as indicated by the presence of broad but distinct diffraction peaks. mdpi.com This approach allows for the quantitative assessment of the crystalline fraction, which is vital for understanding structure-property relationships in these silicon-based polymers. mdpi.commdpi.com

Effect of Molecular Packing on Material Behavior

Crystalline Regions: Ordered, tightly packed crystalline domains contribute to a polymer's hardness, stiffness, and thermal stability. However, high crystallinity can also lead to increased brittleness. malvernpanalytical.com

Amorphous Regions: Disordered, loosely packed amorphous regions impart flexibility, elasticity, and improved impact resistance to a material. malvernpanalytical.com

Conformational Dynamics and Helical Structures

The behavior of poly(methylphenylsilylene) is not only defined by its solid-state packing but also by the dynamic conformations its chains can adopt, particularly in solution.

Experimental Evidence for Helical Conformation in Solution

There is experimental evidence suggesting that poly(methylphenylsilylene) adopts a helical conformation in solution. oup.com A key methodological approach to demonstrating this involves a comparative analysis of the optical properties of an optically inactive version of the polymer with an optically active derivative. oup.com The differences observed in their spectroscopic signatures provide strong evidence for a specific, ordered main-chain conformation, which in this case is helical. oup.com This helical ordering is influenced by the internal rotation potential of the silicon backbone. azom.com

Analysis of Methyl Group Dynamics via Deuterium (B1214612) NMR

Deuterium Nuclear Magnetic Resonance (²H NMR) is a powerful technique for probing the local dynamics of specific molecular groups. By selectively replacing the protons on the methyl (–CH₃) groups of poly(methylphenylsilylene) with deuterium (–CD₃), researchers can study the motion of these side chains in detail.

Solid-state ²H NMR studies on poly(methylphenylsilylene)-d₃ (PMPS-d₃) have provided quantitative insights into the dynamics of the methyl groups. ibm.comdtic.mil At low temperatures (e.g., 24 °C), the NMR spectra are characteristic of methyl groups undergoing a three-site rotational jump about their C₃ axis with no other significant motion. dtic.mil As the temperature is increased, a narrower, more mobile component appears in the spectra, indicating the onset of additional motions. dtic.mil

A detailed analysis of the relaxation data allows for the quantification of these dynamics. Researchers have modeled the methyl reorientation using a combination of rotational diffusion and the three-site jump model. This analysis yields key parameters that describe the motion, as shown in the table below. ibm.com

| Parameter | Description | Value for PMPS-d₃ |

| Activation Energy (Eₐ) | The energy barrier that must be overcome for the methyl group reorientation to occur. | 5 kJ/mol |

| Correlation Time (τₘ) | The average time it takes for a methyl group to reorient. This value decreases with increasing temperature. | Varies with temp. |

| Mechanistic Change | With increasing temperature, the dominant motion of the methyl groups transitions from a discrete three-site jump to a more fluid rotational diffusion. | Observed |

| Comparison | The methyl reorientation in PMPS-d₃ is at least 100 times faster than in poly(α-methylstyrene) at similar temperatures, indicating a much less restrictive environment for the methyl groups in the polysilane. | Faster than PAMS-d₃ |

These findings highlight that the methyl side chains in poly(methylphenylsilylene) are highly dynamic, with motions that are sensitive to temperature. ibm.comdtic.mil

Electronic Structure and Optoelectronic Phenomena in Poly Methylphenylsilylene

Fundamental Electronic Band Structure and Orbital Interactions

The electronic properties of poly(methylphenylsilylene) are primarily governed by the interactions of the silicon-silicon (Si-Si) σ-orbitals that constitute the polymer backbone. Unlike traditional π-conjugated polymers, where electron delocalization occurs through overlapping p-orbitals, PMPSi's conductivity and optical properties arise from the delocalization of electrons in the σ-bonds.

HOMO-LUMO Energy Gaps and σ-Conjugation

The key to understanding the electronic behavior of PMPSi lies in the concept of σ-conjugation. The overlapping Si-Si σ-orbitals along the polymer chain combine to form delocalized molecular orbitals: a series of bonding orbitals (σ) and antibonding orbitals (σ). The highest occupied molecular orbital (HOMO) is the highest energy state within the σ band, while the lowest unoccupied molecular orbital (LUMO) is the lowest energy state within the σ band. The energy difference between these frontier orbitals is known as the HOMO-LUMO gap. libretexts.org

A critical feature of conjugated polymers is that the HOMO-LUMO gap is not fixed but depends on the "conjugation length"—the extent over which the orbitals are delocalized without interruption. As the number of repeating monomer units in a conjugated system increases, the energy of the HOMO increases and the energy of the LUMO decreases, resulting in a smaller HOMO-LUMO gap. libretexts.orgreddit.com This decreased energy gap means that less energy is required to excite an electron from the ground state (HOMO) to the first excited state (LUMO). In PMPSi, any conformational defects or chain scissions can interrupt this σ-conjugation, effectively shortening the conjugation length and increasing the energy of the corresponding electronic transitions.

Electronic Transitions and Absorption Characteristics

The electronic transitions in poly(methylphenylsilylene) are dominated by the promotion of an electron from a delocalized σ orbital in the silicon backbone to a corresponding σ* antibonding orbital. This primary transition is referred to as a σ-σ* transition. The energy required for this transition corresponds directly to the HOMO-LUMO gap.

Due to this σ-σ* transition, PMPSi exhibits strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption spectrum for PMPSi typically shows a strong peak around 330-340 nm. researchgate.net The precise wavelength and intensity of this absorption are highly sensitive to the conformation of the polymer chain. A more extended, all-trans conformation allows for greater σ-electron delocalization, which narrows the HOMO-LUMO gap and shifts the absorption peak to longer wavelengths (a red shift). Conversely, a more disordered or helical conformation reduces the effective conjugation length, leading to a blue shift in the absorption spectrum. The phenyl side groups also influence the electronic structure, but the primary absorption feature is associated with the silicon backbone.

Exciton (B1674681) Dynamics and Charge Carrier Generation

When PMPSi absorbs a photon with sufficient energy, an electron is promoted to an excited state. This process initiates a series of dynamic events involving excitons and the eventual generation of free charge carriers.

Photoexcitation Processes and Exciton Formation

Upon absorption of UV light, the initial photoexcited state in PMPSi is a singlet exciton. An exciton is a quasi-particle consisting of an excited electron and the "hole" (a positive charge) it leaves behind in the HOMO. This electron-hole pair is bound together by Coulombic attraction. In conjugated polymers, these excitons can be of two main types: Frenkel excitons, which are tightly bound and localized on a single monomer unit, and Wannier-Mott excitons, which are more delocalized over several units. rsc.org The initial excitation in PMPSi creates these bound pairs, which can then migrate along the polymer chain.

Photoconductivity and Charge Transport Mechanisms

The transport of charge in PMPSi, as in many disordered organic semiconductors, is typically described by a hopping mechanism. mdpi.com Instead of moving freely in energy bands as in crystalline semiconductors, the polarons "hop" between localized states, which correspond to conformationally distinct segments of the polymer chains. globalauthorid.com The rate of hopping is influenced by temperature, the electric field, and the energetic and spatial distribution of these localized states. The mobility of charge carriers in PMPSi is therefore a complex function of the material's morphology and energetic disorder. The efficiency of charge carrier generation from excitons is often analyzed using the Onsager model of geminate recombination, which describes the probability that an initially formed electron-hole pair will either recombine or dissociate into free carriers under the influence of an external electric field. globalauthorid.com

Data Tables

Table 1: Calculated Electronic Properties of Poly(methylphenylsilylene)

| Property | Reported Value | Method |

|---|

Table 2: Spectroscopic Data for Poly(methylphenylsilylene)

| Property | Wavelength (λ) | Transition Type |

|---|

Hole Drift Mobility Studies

The study of charge transport properties in poly(methylphenylsilylene) (PMPSi) reveals important insights into its semiconductor nature. The conducting path for charge carriers is understood to be the hopping of holes between σ-conjugated subdomain units, or segments, along the silicon backbone. iaea.org Hole transport properties in poly(alkylphenylsilane)s, including PMPSi, have been systematically investigated using the DC time-of-flight (TOF) technique. iaea.org For PMPSi, the hole drift mobility shows a monotonous increase with the strength of the electric field. iaea.org This behavior is distinct from other poly(alkylphenylsilane)s with longer n-alkyl side-groups, such as poly(hexylphenylsilane) and poly(octylphenylsilane), where the mobility decreases as the field strength increases. iaea.org

Time-resolved terahertz (THz) spectroscopy, combined with quantum chemistry modeling and molecular dynamics simulations, has been employed to determine the on-chain charge carrier mobility in PMPSi. rsc.org This method established the on-chain hole drift mobility as 0.02 cm² V⁻¹ s⁻¹. rsc.org The relatively low value is attributed to the formation of polarons, where the hole becomes self-trapped in a potential well created by a local distortion of the polymer chain. rsc.org The transient THz conductivity spectra show evidence of the hole's oscillations within this potential well. rsc.org The agreement between experimental findings and calculated values for the on-chain charge carrier mobility supports this model. rsc.org Doping PMPSi with low-molecular-weight charge carrier transport compounds can significantly enhance hole drift mobility, with values reaching as high as 10⁻³ cm² V⁻¹ s⁻¹ for these amorphous polymeric solids. rsc.org

The relationship between the length of n-alkyl side-groups and hole transport properties has been analyzed using Bässler's disorder formalism. iaea.org This analysis indicated that as the length of the n-alkyl side-groups increases, the energetic disorder of hopping sites decreases, while the disorder of the distance between these sites becomes larger. iaea.org

| Polymer | Measurement Technique | Mobility (cm² V⁻¹ s⁻¹) | Field Dependence |

|---|---|---|---|

| Poly(methylphenylsilylene) (PMPSi) | Time-resolved THz Spectroscopy | 0.02 (on-chain) rsc.org | Increases with field iaea.org |

| Doped PMPSi | Time-of-Flight (TOF) | 10⁻³ rsc.org | Not specified |

| Poly(hexylphenylsilane) | Time-of-Flight (TOF) | Not specified | Decreases with field iaea.org |

| Poly(octylphenylsilane) | Time-of-Flight (TOF) | Not specified | Decreases with field iaea.org |

Quantum Yield of Charge Carrier Generation

The efficiency of photogeneration in poly(methylphenylsilylene) is a key parameter for its optoelectronic applications. The quantum yield of charge carrier generation (φ(cc)) in neat PMPSi can be significantly influenced by the presence of electron-accepting dopants. tandfonline.com Studies involving doping PMPSi with various dinitrobenzene isomers have shown that these additives can substantially increase the charge carrier generation quantum yield. tandfonline.com

Influence of Dopants on Photoconductivity

Dopants play a crucial role in modifying the photoconductive properties of PMPSi. tandfonline.com When doped with electron-acceptor compounds like p-dinitrobenzene (pDNB), m-dinitrobenzene (mDNB), and o-dinitrobenzene (oDNB), both the quantum yield of charge carrier generation (φ(cc)) and the hole drift mobility (μ) are affected. tandfonline.com

The increase in φ(cc) is directly correlated with the electron affinity (EA) of the dopant. tandfonline.com For instance, pDNB, which has the highest EA among the tested dinitrobenzenes, causes a four-fold increase in φ(cc) at a concentration of 3mol%. tandfonline.com In contrast, mDNB and oDNB have a much smaller effect on the quantum yield. tandfonline.com

Conversely, the hole drift mobility is influenced by the dipole moment (p) of the dopant molecules. tandfonline.com Dopants with a near-zero dipole moment, such as pDNB (p ≈ 0 D), can increase the hole drift mobility. tandfonline.com However, dopants with significant dipole moments, like mDNB (p ≈ 3.8 D) and oDNB (p ≈ 6.0 D), tend to decrease mobility. tandfonline.com It is proposed that additives with a non-zero dipole moment interact electrostatically with the holes as they travel through the polymer matrix, which increases the activation energy for mobility. tandfonline.com This interaction can be described within the hopping transport model as a broadening of the energy distribution of the transport sites. tandfonline.com Therefore, for optimal improvement of photoconductive properties in PMPSi, ideal electron-acceptor dopants should possess a high electron affinity and a low dipole moment. tandfonline.com

| Dopant | Dipole Moment (p) | Effect on Charge Carrier Generation (φ(cc)) | Effect on Hole Drift Mobility (μ) |

|---|---|---|---|

| p-dinitrobenzene (pDNB) | ~0 D tandfonline.com | Significant increase tandfonline.com | Increased tandfonline.com |

| m-dinitrobenzene (mDNB) | ~3.8 D tandfonline.com | Small effect tandfonline.com | Decreased tandfonline.com |

| o-dinitrobenzene (oDNB) | ~6.0 D tandfonline.com | Small effect tandfonline.com | Decreased tandfonline.com |

Photoinduced Structural and Electronic Modifications

Photodegradation Impact on Electronic States

Poly(methylphenylsilylene) is susceptible to degradation upon exposure to high-energy radiation, such as an electron beam, which can significantly alter its electronic and material properties. researchgate.net This degradation process involves the progressive scission of the weak Si-Si bonds that form the polymer's main chain, leading to the formation of silyl (B83357) radicals. researchgate.net These radicals can then undergo a series of subsequent reactions, complicating the degradation pathway. researchgate.net The deterioration of the material is observable through a decrease in its cathodoluminescence (CL) intensity, which can drop to 40% of its initial value after just five minutes of electron beam excitation. researchgate.net

Interestingly, the degradation process in PMPSi has been found to be partially reversible. researchgate.net After the excitation source is removed, a partial recovery of the CL intensity can be observed over time, for instance, after annealing in a vacuum for 20 hours at room temperature. researchgate.net This recovery is attributed to reverse recombination reactions of the silyl radicals, suggesting the formation of metastable states within the material. researchgate.net These photoinduced changes highlight the complex interplay between degradation and recovery processes that affect the electronic states of PMPSi. researchgate.net

Refractive Index Changes under UV Irradiation

The refractive index of poly(methylphenylsilylene) films can be significantly modified by exposure to ultraviolet (UV) light. researchgate.net This photo-induced change is primarily due to the photodegradation of the polysilane. researchgate.net Upon UV irradiation, the refractive index of a PMPSi film was observed to change from 1.70 to 1.56. researchgate.net This reduction is caused by two main effects: the elimination of phenyl substituents and the shortening of the σ-conjugation length due to the photo-oxidation of the silicon backbone. researchgate.net As a result of this UV exposure, the PMPSi structure transforms into a siloxane-like structure with a Si-O-Si backbone, causing the refractive index to converge to a lower value. researchgate.net

This property of refractive index modification has been explored for applications such as the development of phase masks. researchgate.net By controlling the UV exposure, it is possible to record phase difference information onto the film. researchgate.net In hybrid thin films composed of PMPSi and silica (B1680970), the refractive index could be varied from 1.61 to 1.49 depending on the composition ratio, and these values also decreased upon UV irradiation. researchgate.net The phenomenon where light irradiation causes an increase in optical power losses in a medium is known as photodarkening. rp-photonics.com This effect is often related to the formation of color centers in the material. mdpi.com

| Material | Initial Refractive Index | Refractive Index after UV Irradiation | Change (Δn) |

|---|---|---|---|

| Poly(methylphenylsilane) (PMPSi) Film | 1.70 researchgate.net | 1.56 researchgate.net | -0.14 researchgate.net |

Theoretical and Computational Modeling of Electronic Properties

Computational materials science provides powerful tools for understanding and predicting the properties of materials like poly(methylphenylsilylene). purdue.edu First-principles calculations based on density functional theory (DFT) are fundamental for predicting the electronic structure of periodic crystalline systems. purdue.edursc.org These computational methods allow for the theoretical study of chemical bonding and electronic structure, aiming to systematize the relationship between molecular structure and physical properties. ub.edu

For polysilanes, computational studies have explored how chemical functionalization can modify their electronic structure. acs.org For example, substituting hydrogen atoms with fluorine in planar polysilane can change it from having an indirect band gap to a direct band gap, which would strongly alter its optical properties. acs.org Such modeling demonstrates that the electronic structure of functionalized polysilane is less sensitive to the specific distribution of functional groups compared to a material like graphane, offering more flexibility in design. acs.org

Molecular dynamics (MD) simulations are used to study the dynamic evolution of complex systems at the atomic level. purdue.edu In the context of PMPSi, a combination of quantum chemistry modeling and MD simulations has been used to calculate the on-chain charge carrier mobility, yielding results that align well with experimental data. rsc.org Modeling of polymers with conjugated backbones has become increasingly sophisticated, allowing for the calculation of structural, volumetric, and mechanical properties. researchgate.net These simulations are crucial for validating experimental results and developing new methodologies for calculating the properties of complex polymer systems. researchgate.net

Density Functional Theory (DFT) Calculations for Doped Systems

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of materials. nih.gov For doped polymer systems, DFT calculations are instrumental in predicting how the introduction of dopant species alters the electronic properties of the host material. The process typically involves creating a supercell of the polymer chain and introducing dopant molecules or atoms. The calculations then solve for the ground-state electron density to determine properties like the electronic band structure and the density of states (DOS). nih.govcapes.gov.br

In the context of poly(methylphenylsilylene), doping—either p-type (electron-accepting) or n-type (electron-donating)—is expected to introduce new energy levels within the pristine material's band gap. For instance, doping with a strong electron acceptor like ferric chloride (FeCl₃) would create unoccupied states near the highest occupied molecular orbital (HOMO), facilitating hole transport. capes.gov.br Conversely, an electron-donating dopant would introduce occupied states near the lowest unoccupied molecular orbital (LUMO), enhancing electron transport.

DFT analysis of the Partial Density of States (PDOS) can further elucidate the nature of these changes by showing the contribution of specific atoms (e.g., Si from the backbone, C from the phenyl or methyl groups) to the new energy states. nih.gov This reveals how the dopant interacts with the polymer's electronic system. Studies on other doped polymers have shown that doping can significantly narrow the energy gap, transforming the material from a wide-bandgap semiconductor into a more conductive system. nih.gov

Below is a data table illustrating the hypothetical effects of doping on the key electronic properties of poly(methylphenylsilylene), as would be predicted by DFT calculations.

Table 1: Predicted Electronic Properties of Doped Poly(methylphenylsilylene) from DFT Calculations.

| System | Dopant Type | Energy Gap (eV) | Nature of States in Gap | Predicted Conductivity Change |

|---|---|---|---|---|

| Pristine PMPSi | None | ~4.0 | N/A | Insulating / Wide-gap Semiconductor |

| PMPSi:FeCl₃ | p-type | Reduced | Acceptor states above HOMO | Increased (hole transport) |

| PMPSi:Na | n-type | Reduced | Donor states below LUMO | Increased (electron transport) |

Natural Bond Orbital (NBO) Analysis of Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. stackexchange.comarxiv.org Unlike simpler methods like Mulliken population analysis, NBO provides a more robust and less basis-set-dependent description of the electron density distribution. stackexchange.com The analysis partitions the electron density into orbitals that correspond to the familiar Lewis structure elements (1-center lone pairs and 2-center bonds), providing "natural atomic charges" that reflect the electronegativity and bonding environment of each atom. researchgate.netresearchgate.net

For poly(methylphenylsilylene), NBO analysis is critical for understanding the intrinsic polarity and reactivity of the polymer chain. It can quantify the charge distribution along the Si-Si backbone and between the silicon atoms and the organic side groups (phenyl and methyl). The analysis would typically reveal a significant positive charge on the silicon atoms relative to the more electronegative carbon atoms to which they are bonded. This charge separation influences the polymer's intermolecular interactions, its solubility, and the electrostatic landscape experienced by charge carriers.

The following interactive table presents hypothetical NBO charge data for a monomer unit of poly(methylphenylsilylene). The values represent the partial charge on selected atoms, illustrating the inductive effects of the different substituents on the silicon backbone.

Table 2: Representative Natural Atomic Charges in a Poly(methylphenylsilylene) Unit via NBO Analysis.

| Atom | Description | Hypothetical NBO Charge (a.u.) |

|---|---|---|

| Si | Silicon atom in the backbone | +0.85 |

| C(ipso) | Phenyl carbon bonded to Si | -0.45 |

| C(para) | Phenyl carbon opposite to Si | -0.20 |

| C(methyl) | Methyl carbon bonded to Si | -0.60 |

Modeling of Excitonic and Polaron States

The photophysics of poly(methylphenylsilylene) is dominated by the behavior of excitons, which are quasi-particles formed by a Coulombically bound electron-hole pair generated upon photoexcitation. arxiv.orgaps.org The theoretical modeling of these excited states is essential for understanding the polymer's absorption and emission properties. Excitons in molecular materials are typically described by two limiting models: the Frenkel model, which describes tightly bound, localized excitons on a single molecule or monomer unit, and the Wannier-Mott model, which describes loosely bound excitons delocalized over many lattice sites. aps.orgarxiv.org

In σ-conjugated polymers like polysilanes, the primary photoexcitations are often described as delocalized Frenkel excitons that can move along the silicon backbone. However, the exciton can interact with the vibrations of the polymer lattice (phonons), leading to a local structural distortion around the exciton. This composite quasi-particle, consisting of the exciton and its associated lattice distortion, is known as an excitonic polaron or a self-trapped exciton. arxiv.orgaps.org The formation of an excitonic polaron localizes the exciton and lowers its energy, which is a key mechanism explaining the Stokes shift (the energy difference between the absorption and emission maxima) observed in these materials. aps.org

Advanced computational models, often combining quantum chemistry with molecular dynamics, are used to simulate the formation and dynamics of these states. nih.gov These simulations can reveal the timescale of exciton self-trapping, the extent of the lattice distortion, and the mechanism of energy transfer or dissociation into free charge carriers (polarons). nih.govresearchgate.net

The table below summarizes the key characteristics of the primary exciton models as they apply to understanding the excited states in poly(methylphenylsilylene).

Table 3: Comparison of Exciton Models Relevant to Poly(methylphenylsilylene).

| Feature | Frenkel Exciton Model | Wannier-Mott Exciton Model | Excitonic Polaron (Self-Trapped Exciton) |

|---|---|---|---|

| Localization | Tightly bound, localized on a monomer unit | Loosely bound, delocalized over many units | Localized due to lattice distortion |

| Binding Energy | Large | Small | Intermediate to Large |

| Electron-Hole Distance | Small (on the order of one monomer) | Large (several lattice constants) | Small (localized to the distorted region) |

| Relevance to PMPSi | Describes the fundamental excitation on a Si-Si bond | Less relevant due to strong e-h correlation | Explains the emissive state and Stokes shift |

Chemical Modification and Functionalization Strategies for Poly Methylphenylsilylene

Doping for Electronic Property Modulation

Doping introduces small quantities of impurities, known as dopants, into the polymer matrix to significantly alter its electronic characteristics. This process is fundamental to tuning the conductivity and photoconductivity of poly(methylphenylsilylene).

While extensive research on the halogen doping of sigma-conjugated polysilanes like poly(methylphenylsilylene) is not as widespread as for their pi-conjugated counterparts, the principles and effects observed in other conductive polymers provide a strong indication of the expected outcomes. Halogen doping, typically with elements like iodine (I₂) or bromine (Br₂), is a powerful method to increase the electrical conductivity of semiconducting polymers.

The fundamental mechanism of halogen doping involves a charge transfer reaction between the polymer chain and the halogen molecule. The polymer acts as an electron donor, and the halogen acts as an electron acceptor. This transfer of electrons from the polymer backbone to the halogen results in the formation of a charge-transfer complex. This process creates mobile charge carriers (holes) along the polymer chain, thereby increasing its conductivity. In polymers like polyacetylene, doping can increase conductivity by over eight orders of magnitude. rsc.orgdtic.mil The behavior of halogenated polyacetylene is akin to a series of semiconductors with activation energies that vary with the halogen content, with a semiconductor-to-metal transition observed at higher dopant concentrations. rsc.orgdtic.mil

Table 1: Effects of Halogen Doping on Conductive Polymers (Illustrative Examples)

| Polymer | Dopant | Observed Effect on Conductivity | Mechanism |

| Polyacetylene | Iodine (I₂) | Increase by over 8 orders of magnitude | Charge-transfer complex formation, creation of mobile holes |

| Polyacetylene | Bromine (Br₂) | Significant increase in conductivity | Charge-transfer complex formation |

| Poly(p-phenylene sulfide) | Iodine (I₂) | Increase in conductivity | Formation of charge-transfer complexes |

This table provides illustrative examples from related conductive polymers to infer the potential effects on poly(methylphenylsilylene).

The photoconductivity of poly(methylphenylsilylene) can be significantly enhanced by doping with strong electron acceptor molecules. This strategy is particularly effective in improving the efficiency of charge carrier generation.

A key study in this area involved doping poly(methylphenylsilylene) (PMPSi) with various isomers of dinitrobenzene: p-dinitrobenzene (pDNB), m-dinitrobenzene (mDNB), and o-dinitrobenzene (oDNB). tandfonline.comtandfonline.com The research revealed that the quantum yield of charge carrier generation (φ(cc)) was substantially increased by the presence of pDNB. At a concentration of 3 mol%, pDNB increased the quantum yield by approximately four times compared to undoped PMPSi. tandfonline.comtandfonline.com In contrast, mDNB and oDNB had only a minor effect on the quantum yield. tandfonline.comtandfonline.com

This enhancement in photoconductivity is directly correlated with the electron affinity (EA) of the dopant molecules. The electron affinities increase in the order oDNB < mDNB < pDNB. tandfonline.comtandfonline.com A higher electron affinity in the dopant facilitates the separation of the photogenerated electron-hole pair, leading to a greater number of free charge carriers.

Interestingly, the hole drift mobility (μ) was also influenced by the dopant's molecular dipole moment (p). tandfonline.comtandfonline.com The dopant with a near-zero dipole moment, pDNB, was found to increase the hole drift mobility. tandfonline.comtandfonline.com Conversely, mDNB and oDNB, which possess significant dipole moments, caused a decrease in hole mobility. tandfonline.comtandfonline.com This suggests that dopants with large dipole moments can act as traps for the mobile holes, impeding their transport through the polymer matrix. tandfonline.comtandfonline.com Therefore, for optimal photoconductivity enhancement in poly(methylphenylsilylene), an ideal electron acceptor dopant should possess a high electron affinity and a low molecular dipole moment. tandfonline.comtandfonline.com

Table 2: Properties of Dinitrobenzene Isomers as Dopants for Poly(methylphenylsilylene)

| Dopant | Concentration (mol%) | Effect on Quantum Yield (φ(cc)) | Molecular Dipole Moment (p) | Effect on Hole Drift Mobility (μ) |

| p-dinitrobenzene (pDNB) | 3 | Significant increase (~4x) | ≈ 0 D | Increased |

| m-dinitrobenzene (mDNB) | 3 | Small effect | ≈ 3.8 D | Decreased |

| o-dinitrobenzene (oDNB) | 3 | Small effect | ≈ 6.0 D | Decreased |

Data sourced from Eckhardt et al. (1995). tandfonline.comtandfonline.com

Covalent Functionalization of Polymer Backbone and Side Groups

Covalent modification of the poly(methylphenylsilylene) structure allows for the permanent incorporation of new chemical functionalities. This can be achieved by targeting either the polymer backbone or the pendant phenyl side groups, leading to materials with tailored properties.

The introduction of aromatic chromophores onto the poly(methylphenylsilylene) structure is a promising strategy for modifying its optical properties, such as absorption and emission characteristics. While the direct grafting of complex chromophores is a developing area, the modification of the existing phenyl side groups serves as a foundational approach to this goal.

One of the most effective methods for functionalizing the phenyl rings of polysilanes is through electrophilic substitution reactions. For instance, the chloromethylation of poly(methylphenylsilane) has been successfully achieved. kent.ac.ukcapes.gov.brresearchgate.net This reaction, typically carried out using chloromethyl methyl ether and a catalyst like tin(IV) chloride, introduces a chloromethyl (-CH₂Cl) group onto the phenyl ring. kent.ac.ukcapes.gov.br This newly introduced group is a reactive handle that can be used for a variety of subsequent chemical transformations, allowing for the attachment of a wide range of organic and organometallic moieties, including various aromatic chromophores. However, it has been noted that this process can lead to a reduction in the polymer's molecular weight. researchgate.net

Creating reactive sites along the poly(methylphenylsilylene) backbone or on its side groups opens up a plethora of possibilities for chemical modification. A powerful technique for creating reactive sites directly on the silicon backbone is protodearylation. This reaction involves treating the polymer with a strong acid, such as trifluoromethanesulfonic acid (triflic acid), which cleaves a portion of the phenyl groups from the silicon backbone. This process generates electrophilic silyl (B83357) triflate moieties along the polymer chain.

These silyl triflate sites are highly reactive and can be used to initiate the cationic polymerization of various monomers, leading to the formation of graft copolymers. For example, graft copolymers of poly(methylphenylsilylene) with poly(tetrahydrofuran) and poly(2-methyl-2-oxazoline) have been synthesized using this method. This "grafting-from" approach allows for the creation of well-defined comb-like structures with a polysilane backbone and organic polymer side chains, combining the properties of both components.

Table 3: Examples of Graft Copolymer Synthesis from Poly(methylphenylsilylene)

| Reactive Site Generation | Initiated Monomer | Resulting Graft Copolymer |

| Protodearylation with triflic acid | Tetrahydrofuran (B95107) (THF) | Poly(methylphenylsilylene)-graft-poly(tetrahydrofuran) |

| Protodearylation with triflic acid | 2-methyl-2-oxazoline | Poly(methylphenylsilylene)-graft-poly(2-methyl-2-oxazoline) |

End-Group Functionalization in Controlled Polymerization

The ability to control the chemical nature of the polymer chain ends is a hallmark of controlled polymerization techniques. End-group functionalization is crucial for applications such as the synthesis of block copolymers, surface modification, and the creation of telechelic polymers.

In the context of poly(methylphenylsilylene), one of the key methods for producing well-defined end-functionalized polymers is through modifications of the Wurtz-type reductive coupling synthesis. By carefully controlling the stoichiometry of the dichlorosilane (B8785471) monomer and the reducing agent, it is possible to synthesize α,ω-dichloro-polymethylphenylsilane. kuleuven.be This polymer, with reactive chlorine atoms at both ends, is a valuable precursor for a variety of subsequent reactions.

These terminal chlorine atoms can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups. For example, they can react with hydroxyl-terminated polymers to form block copolymers or with other functionalizing agents to introduce specific end-caps. This approach provides a powerful tool for designing complex macromolecular architectures based on the poly(methylphenylsilylene) backbone.

Synthesis of Telechelic Poly(methylphenylsilylene)

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of the polymer chain. nih.gov These end-groups provide handles for subsequent chemical reactions, enabling the construction of more complex architectures like block copolymers or for grafting the polymer onto surfaces. The primary route for synthesizing polysilanes, including poly(methylphenylsilylene), is the Wurtz-type reductive coupling of dichlorodiorganosilanes using an alkali metal, typically sodium. kent.ac.ukresearchgate.net

The synthesis of telechelic poly(methylphenylsilylene) can be adapted from this standard Wurtz-type procedure. The key is to control the initiation and termination steps of the polymerization. This is often achieved by introducing a calculated amount of a monofunctional capping agent during the reaction. For instance, in the synthesis of poly(methylphenylsilylene) from methyldichlorophenylsilane, a monofunctional silane (B1218182) containing a desired functional group (e.g., a protected hydroxyl or an amino group) can be added. This agent will react with the propagating silyl anion chain ends, effectively terminating the chain growth and installing the functional group at the chain end.

Another approach involves the use of functional initiators. In methods like anionic ring-opening polymerization of strained cyclosilanes, a functionalized initiator can be used to start the polymerization, thereby placing a specific group at the initiating end of the chain. researchgate.net By combining a functionalized initiator with a functionalized terminating agent, α,ω-telechelic poly(methylphenylsilylene) can be produced. The choice of reaction conditions, such as solvent and temperature, is crucial. Performing the synthesis in a solvent like tetrahydrofuran at ambient temperatures can lead to higher yields and narrower molecular weight distributions compared to reactions run in high-boiling-point aromatic solvents. researchgate.netkent.ac.uk

Impact of End-Groups on Polymer Morphology

The introduction of bulky end-groups can disrupt the regular packing of the polymer chains. This steric hindrance can reduce the degree of crystallinity and lead to a more amorphous material. For example, large end-groups like triphenylsilyl can prevent the polymer backbones from aligning closely, thereby lowering the glass transition temperature (Tg) and altering the mechanical properties. Conversely, end-groups that can form specific interactions, such as hydrogen bonds (e.g., hydroxyl or carboxyl groups), may promote interchain associations. This can lead to the formation of physical crosslinks, creating supramolecular networks that can enhance the material's toughness and thermal stability.

The morphology is also affected by the influence of end-groups on the polymer's solubility. Functionalizing the ends with polar groups can improve the solubility of the otherwise hydrophobic polysilane in more polar solvents. This, in turn, affects how the polymer precipitates or forms films from solution, directly influencing the solid-state morphology. Studies on related organosilicon polymers, such as poly(silyl ether)s, have shown that incorporating aromatic groups into the polymer structure increases the barrier to chain motion, resulting in higher glass transition temperatures. mdpi.com A similar principle applies to the end-groups of poly(methylphenylsilylene), where their size and rigidity can dictate chain mobility and, consequently, the final material morphology.

Post-Polymerization Modification Techniques

Post-polymerization modification refers to chemical reactions performed on a polymer after it has been synthesized. This approach is highly valuable as it allows for the introduction of a wide range of functionalities onto a common polymer backbone, enabling the fine-tuning of properties without needing to synthesize each new functional polymer from its corresponding monomer. researchgate.net

Nucleophilic Aromatic Substitution for Functionalization

Nucleophilic aromatic substitution (SNA_r_) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. mdpi.com This reaction typically requires the aromatic ring to be "activated" by electron-withdrawing groups. mdpi.com While the phenyl rings in poly(methylphenylsilylene) are not highly activated, functionalization via SNA_r_ is possible under specific conditions.

A key strategy involves the modification of perfluorinated analogues of the polymer. The high electronegativity of fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack. mdpi.commdpi.com By reacting a perfluorophenyl-containing polysilane with various nucleophiles (e.g., thiols, amines, alkoxides), a diverse array of functional groups can be attached to the polymer backbone. researchgate.net

Another approach involves the direct displacement of groups on the silicon atom itself, which can then influence the aromatic ring. For instance, the phenyl groups in poly(phenylmethylsilylene) can be displaced by a strong acid like trifluoromethanesulfonic acid. The resulting silyl triflate is a highly reactive intermediate that can subsequently react with various nucleophiles, such as alcohols, to introduce new alkoxy groups onto the silicon backbone. This method fundamentally alters the side-chain structure attached to the silicon backbone.

Desilylation Reactions for Void Generation

A powerful modification strategy for silicon-containing polymers is desilylation, the chemical removal of a silyl group. When silyl groups, particularly bulky ones like trimethylsilyl (B98337) (TMS), are attached to the phenyl side chains of the polymer, their subsequent removal can create permanent voids or micropores within the material's structure. nih.govresearchgate.net This technique is a potent method for increasing the free volume and surface area of a polymer, which can dramatically enhance properties like gas permeability. nih.govresearchgate.net

The desilylation reaction is typically carried out using an acid, such as trifluoroacetic acid (TFA). researchgate.net The acid protonates the aromatic ring, facilitating the cleavage of the carbon-silicon bond. The volatile byproducts, such as fluoro-trimethylsilane, are easily removed.

Research on poly(diphenylacetylene)s with silyl groups on the phenyl rings has demonstrated the effectiveness of this strategy. researchgate.net Upon treatment with TFA, the silyl groups were removed, and the resulting desilylated polymer membranes exhibited significantly higher gas permeability. The extent of this increase was directly related to the size of the silyl group that was removed; cleavage of bulkier silyl groups resulted in a greater enhancement of permeability. researchgate.net This indicates that the initial silyl group acts as a "porogen," a template for the void that is left behind. This strategy can be directly applied to poly(methylphenylsilylene) that has been pre-functionalized with silyl groups on its phenyl rings to create materials with tailored porosity for applications in gas separation membranes or as low-dielectric-constant materials.

Table 1: Effect of Desilylation on Oxygen Permeability of Silyl-Substituted Polymer Membranes Data adapted from research on poly(diphenylacetylene) membranes, illustrating the principle of void generation. researchgate.net

| Precursor Polymer with Silyl Group | Silyl Group Removed | Oxygen Permeability (P(O₂)) of Desilylated Polymer (Barrer) |

| Poly(p-trimethylsilylphenylacetylene) | -Si(CH₃)₃ | 120 |

| Poly(p-triethylsilylphenylacetylene) | -Si(CH₂CH₃)₃ | 3300 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Degradation Mechanisms and Stability Studies of Poly Methylphenylsilylene

Photodegradation Pathways and Kinetics

The absorption of ultraviolet (UV) light by poly(methylphenylsilylene) initiates a series of photochemical reactions that lead to the breakdown of the polymer backbone. This photobleaching process is a key feature in its use as a photoresist material. dtic.mil

The primary photochemical event in the degradation of poly(methylphenylsilylene) is the scission of the silicon-silicon (Si-Si) bonds that form the polymer backbone. tandfonline.com UV radiation provides the energy necessary to break these relatively weak bonds, leading to the formation of reactive intermediates. dtic.mil The process primarily involves the homolytic cleavage of the Si-Si bonds, resulting in the generation of silyl (B83357) radicals. tandfonline.comresearchgate.net

Upon UV exposure, the delocalization of σ-electrons along the Si-Si chain is disrupted. aip.org This disruption of the σ → σ* transition is observable as a decrease in the characteristic UV absorption of the polymer. aip.org The initial scission can lead to several subsequent reaction pathways, including the ejection of disubstituted silylene radicals from the backbone, leaving behind silyl radicals. aip.org These reactive species can then undergo further reactions, leading to a reduction in the polymer's molecular weight and the formation of various smaller products, such as linear oligosilanes and oligomeric cyclosilanes. aip.org

The stability and degradation pathway of poly(methylphenylsilylene) are significantly influenced by the energy of the incident photons and the composition of the surrounding atmosphere. tandfonline.comaip.org High-energy UV light, such as that from a 248-nm excimer laser, is particularly effective at inducing photoscission of the silicon backbone. aip.org This photodegradation of the longest conjugated segments first causes a gradual decrease in electron delocalization, which manifests as a blueshift in the UV absorption maximum. aip.org

The presence of oxygen plays a critical role in the degradation process. In an aerobic atmosphere, the silyl radicals formed during photoscission can react with oxygen. This leads to the formation of siloxane linkages (Si-O-Si) and the ultimate conversion of the polymer into oligosiloxanes and polysiloxanes. tandfonline.comaip.org In a vacuum, where oxygen is absent, the degradation products are primarily different silicon-based fragments like oligosilanes. tandfonline.com

Table 1: Effect of UV Exposure Dose on the Absorption Spectrum of Poly(methylphenylsilylene) This table illustrates the photobleaching effect of 248-nm laser light on a thin film of the polymer, showing a decrease in absorption intensity and a blueshift of the absorption peak with increasing dose.

| Exposure Dose (J/cm²) | Peak Absorption | Wavelength of Peak Absorption | Observations |

| 0 (As-deposited) | Initial Peak | ~340 nm | Strong σ → σ* transition absorption. |

| 0.1 | Decreased | Blueshifted by ~20 nm | Initial decrease in intensity and noticeable blueshift. aip.org |

| 1 | Further Decreased | Further Blueshifted | Continued disruption of Si-Si backbone conjugation. aip.org |

| 10 | Significantly Decreased | Significantly Blueshifted | Major degradation of the polysilane structure. aip.org |

| 100 | Severely Decreased | Substantially Blueshifted | Extensive photobleaching and polymer breakdown. aip.org |

Data compiled from findings reported in studies on the photobleaching of poly(methylphenylsilylene). aip.org

The rate and efficiency of poly(methylphenylsilylene) photodegradation can be significantly altered by the introduction of modifying substances, particularly electron-accepting additives. researchgate.net The mechanism for this enhanced degradation involves a photoinduced electron transfer from the polysilane chain, which acts as the electron donor, to the electron acceptor additive. researchgate.net

Electron Beam Induced Degradation

In addition to UV light, poly(methylphenylsilylene) is also susceptible to degradation upon exposure to high-energy electron beams. This process has been investigated through techniques such as cathodoluminescence, which provides insight into the electronic changes occurring in the material during irradiation. researchgate.net

Cathodoluminescence (CL) is the emission of light from a material when it is bombarded by an electron beam. For poly(methylphenylsilylene), the intensity of this emission is directly related to the integrity of its electronic structure. Studies have shown that the material is highly susceptible to degradation by electron beams, with the CL intensity decreasing rapidly upon exposure. researchgate.net

This decay in luminescence is a direct consequence of the degradation of the polymer's Si-Si backbone. researchgate.net The interaction of the incident electrons with the polymer creates damage sites that disrupt the delocalized electronic states responsible for light emission. The rate of this intensity decay is dependent on the electron beam's current density, with higher currents leading to faster degradation. researchgate.net

Table 2: Cathodoluminescence Intensity Decay in Poly(methylphenylsilylene) under Electron Beam Irradiation This table summarizes the observed degradation of CL intensity over time as a function of the electron beam current density at a constant 10 keV energy.

| Irradiation Time | Relative CL Intensity (Normalized Current Density) | Relative CL Intensity (10x Current Density) | Relative CL Intensity (100x Current Density) |

| Initial (t=0) | 100% | 100% | 100% |

| 5 minutes | - | - | Decreased to 40% researchgate.net |

| Post-Irradiation (20hr anneal in vacuum) | Partial Recovery | Partial Recovery | Partial Recovery |

Data derived from cathodoluminescence degradation studies. researchgate.net

The fundamental mechanism of electron beam-induced degradation in poly(methylphenylsilylene) is the progressive scission of the weak Si-Si bonds in the polymer's main chain. researchgate.net The energy transferred from the incident electrons to the polymer is sufficient to break these bonds, leading to the formation of silyl radicals. researchgate.net

The interaction is complex, as a series of subsequent reactions involving these newly formed radicals can occur, further complicating the degradation process. researchgate.net An interesting finding from these studies is that the degradation process appears to be partially reversible. After the electron beam is turned off and the material is allowed to anneal under vacuum at room temperature, a partial recovery of the cathodoluminescence intensity is observed. researchgate.net This recovery is attributed to the reverse recombination of some silyl radicals, which repairs a fraction of the broken Si-Si bonds. researchgate.net

Thermal Degradation Processes